![molecular formula C13H19BO3 B130264 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 171364-79-7](/img/structure/B130264.png)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols . The reaction is facilitated by a catalyst and can be used to create a wide variety of boronic ester compounds .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Modified Boronic Acid Derivatives : This compound has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives were studied for their inhibitory activity against serine proteases, including thrombin, showing potential in biochemical applications (Spencer et al., 2002).
Crystal Structure Analysis : The crystal structure of related dioxaborolane derivatives has been determined, contributing to a deeper understanding of their chemical properties and potential applications in materials science (Seeger & Heller, 1985).
Catalysis and Polymerization : This compound is significant in catalyzed diboration processes, particularly in the synthesis of boronate ester substituents, which are relevant in the field of organic chemistry and materials science (Clegg et al., 1996).
Biomedical and Material Science Applications
Neurodegenerative Disease Research : Derivatives of this compound have been synthesized and are currently being tested for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of New Materials : The compound has been used in the synthesis of novel materials with potential applications in technologies such as liquid crystal displays (LCDs) and other electronic applications (Das et al., 2015).
Detection in Living Cells : A derivative of this compound, 4-PYB, was synthesized for its sensitivity and selectivity in detecting hydrogen peroxide in living cells, highlighting its potential use in biological and medical research (Nie et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound suggests that it may have significant pharmacokinetic properties .
Result of Action
Related compounds have been shown to exert neuroprotective effects and regulate energy homeostasis .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKPDSQDNROGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342770 | |
Record name | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
171364-79-7 | |
Record name | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171364-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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